Ginsenosid Ra3

Übersicht

Beschreibung

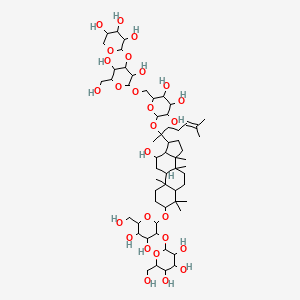

Ginsenoside Ra3 is a naturally occurring compound found in the roots of Panax ginseng, a plant widely used in traditional medicine. Ginsenosides are a class of steroid glycosides and triterpene saponins known for their diverse pharmacological properties. Ginsenoside Ra3, in particular, has been studied for its potential anti-cancer and anti-inflammatory effects .

Wissenschaftliche Forschungsanwendungen

Chemie: Als Referenzverbindung in der Untersuchung der Ginsenosidbiosynthese und des Metabolismus verwendet.

Biologie: Untersucht auf seine Rolle bei der Modulation zellulärer Prozesse und Signalwege.

Medizin: Untersucht auf seine Antikrebs-, entzündungshemmenden und antidiabetischen Eigenschaften.

Industrie: Eingesetzt bei der Entwicklung von Nahrungsergänzungsmitteln und funktionellen Lebensmitteln.

5. Wirkmechanismus

Ginsenosid Ra3 übt seine Wirkungen über mehrere molekulare Ziele und Signalwege aus. Es moduliert Signalwege, die an Zellproliferation, Apoptose und Entzündung beteiligt sind. So kann es beispielsweise den Signalweg des Nuclear Factor kappa B (NF-κB) hemmen, was zu einer reduzierten Entzündung und einer verstärkten Apoptose in Krebszellen führt . Außerdem interagiert es mit verschiedenen Rezeptoren und Enzymen, was zu seinen vielfältigen pharmakologischen Wirkungen beiträgt .

Wirkmechanismus

Target of Action

Ginsenoside Ra3, a major ginsenoside found in Panax ginseng, has been shown to interact with various targets. It modulates the expression of non-coding RNAs, such as miRNAs, circular (circ)RNAs, and long non-coding RNAs . It also interacts with key proteins involved in cancer pathways, such as nuclear factor kappa B (NF-κB), Bax/Bcl-2 , and ROS-mediated PI3K/AKT/mTOR .

Mode of Action

Ginsenoside Ra3 exerts its effects by interacting with its targets and inducing changes in cellular processes. It inhibits the NF-κB signaling pathway, thereby regulating the expression of Bax/Bcl-2 . It also regulates the ROS-mediated PI3K/AKT/mTOR pathway, which is involved in the apoptosis pathway . These interactions result in changes such as the downregulation of Bcl-2 and upregulation of Caspase-3, Caspase-7, Cleaved PARP, and Bax in tumor cells .

Biochemical Pathways

Ginsenoside Ra3 affects several biochemical pathways. It is involved in the biosynthesis of ginsenosides, contributing to the production of triterpenoid saponin ginsenosides . It also influences the ROS-mediated PI3K/AKT/mTOR pathway, which plays a crucial role in cell survival, growth, and proliferation . The modulation of these pathways leads to downstream effects such as the inhibition of tumorigenesis and progression .

Pharmacokinetics

The pharmacokinetics of Ginsenoside Ra3 involves its absorption, distribution, metabolism, and excretion (ADME). It is rapidly absorbed in the gastrointestinal tract . Its oral bioavailability is low, less than 5% , which may be due to its metabolism by intestinal microflora before absorption into the blood . It is quickly cleared from the body .

Result of Action

The molecular and cellular effects of Ginsenoside Ra3’s action are diverse. It has powerful anticancer properties and is known to regulate a variety of cellular events, such as cell proliferation, immune response, autophagy, metastasis, and angiogenesis . It inhibits angiogenesis, induces tumor cell apoptosis, selectively inhibits tumor cell metastasis, and enhances immune function . It can also attenuate lung inflammation, prevent liver and kidney function damage, mitigate neuroinflammation, prevent cerebral and myocardial ischemia–reperfusion injury, and improve hypertension and diabetes symptoms .

Action Environment

The action, efficacy, and stability of Ginsenoside Ra3 can be influenced by various environmental factors. For instance, the gut environment plays a significant role in the metabolism and absorption of Ginsenoside Ra3 . Additionally, the presence of other compounds, such as those found in herbal medicines, can affect the action of Ginsenoside Ra3

Biochemische Analyse

Biochemical Properties

Ginsenoside Ra3 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, contributing to the diverse medicinal activities of Ginsenoside Ra3 .

Cellular Effects

Ginsenoside Ra3 has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Ginsenoside Ra3 is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Ginsenoside Ra3 is involved in various metabolic pathways, interacting with enzymes or cofactors. It can also affect metabolic flux or metabolite levels .

Transport and Distribution

Ginsenoside Ra3 is transported and distributed within cells and tissues in a manner that is still being studied. It may interact with transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Ginsenoside Ra3 and any effects on its activity or function are areas of active research. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ginsenoside Ra3 can be isolated from the fresh roots of Panax ginseng through a series of extraction and purification processes. The typical method involves methanolic extraction followed by chromatographic techniques to separate and purify the compound .

Industrial Production Methods: Industrial production of ginsenosides, including Ginsenoside Ra3, often involves large-scale extraction from ginseng roots. The process includes water extraction at controlled temperatures, followed by concentration and purification steps to isolate the desired ginsenosides .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Ginsenosid Ra3 unterliegt verschiedenen chemischen Reaktionen, darunter Hydrolyse, Oxidation und Reduktion. Diese Reaktionen können die glykosidischen Bindungen und den Aglykonteil des Moleküls verändern, was zur Bildung verschiedener Derivate führt .

Häufige Reagenzien und Bedingungen:

Hydrolyse: Saure oder enzymatische Hydrolyse kann die glykosidischen Bindungen spalten.

Oxidation: Oxidationsmittel wie Wasserstoffperoxid können verwendet werden, um sauerstoffhaltige funktionelle Gruppen einzuführen.

Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden, um bestimmte funktionelle Gruppen zu reduzieren.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Nebenginsenoside, die im Vergleich zur Stammverbindung oft eine verstärkte biologische Aktivität aufweisen .

Vergleich Mit ähnlichen Verbindungen

Ginsenosid Ra3 ist Teil einer größeren Familie von Ginsenosiden, von denen jedes einzigartige Eigenschaften besitzt. Ähnliche Verbindungen umfassen:

Ginsenosid Rg3: Bekannt für seine Antikrebs- und entzündungshemmenden Wirkungen.

Ginsenosid Rb1: Zeigt neuroprotektive und antidiabetische Eigenschaften.

Ginsenosid Rh2: Untersucht auf sein Potenzial in der Krebstherapie.

Einzigartigkeit von this compound: this compound ist aufgrund seiner spezifischen glykosidischen Struktur einzigartig, die zu seinen unterschiedlichen biologischen Aktivitäten beiträgt. Seine Fähigkeit, mehrere Signalwege zu modulieren, macht es zu einem vielversprechenden Kandidaten für therapeutische Anwendungen .

Eigenschaften

IUPAC Name |

2-[2-[[17-[2-[6-[[3,5-dihydroxy-6-(hydroxymethyl)-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methylhept-5-en-2-yl]-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H100O27/c1-24(2)10-9-14-59(8,86-53-46(75)42(71)39(68)31(82-53)23-78-51-47(76)48(40(69)30(21-62)79-51)84-50-44(73)36(65)27(64)22-77-50)25-11-16-58(7)35(25)26(63)18-33-56(5)15-13-34(55(3,4)32(56)12-17-57(33,58)6)83-54-49(43(72)38(67)29(20-61)81-54)85-52-45(74)41(70)37(66)28(19-60)80-52/h10,25-54,60-76H,9,11-23H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUNSGRLNZDSQJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)O)O)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H100O27 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801316957 | |

| Record name | Ginsenoside Ra3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1241.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ginsenoside Ra3 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039551 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

90985-77-6 | |

| Record name | Ginsenoside Ra3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90985-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ginsenoside Ra3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ginsenoside Ra3 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039551 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

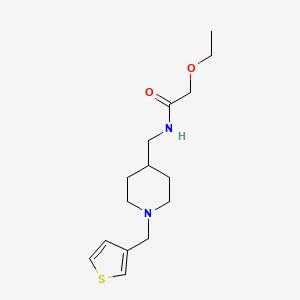

![2-{6-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2488198.png)

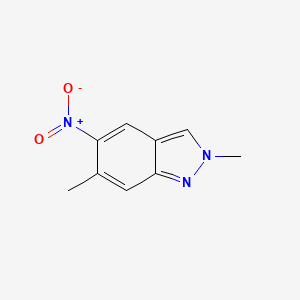

![ethyl 3-(3-fluorophenyl)-5-(furan-2-amido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2488199.png)

![2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propan-1-amine](/img/structure/B2488205.png)

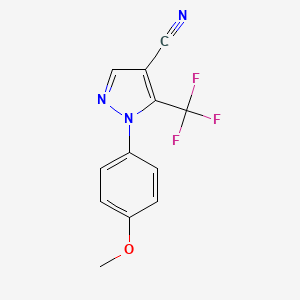

![6-(4-methoxybenzyl)-4-(4-propoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2488216.png)